molecular formula C19H17FN4O2S2 B2709147 2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-2-yl)methyl]acetamide CAS No. 941921-67-1

2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-2-yl)methyl]acetamide

Numéro de catalogue: B2709147
Numéro CAS: 941921-67-1
Poids moléculaire: 416.49
Clé InChI: ZSKJXHHZJOISCY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a 1,3-thiazole core substituted at position 4 with an acetamide group linked to a pyridin-2-ylmethyl moiety. At position 2 of the thiazole, a sulfanyl group bridges to a carbamoyl methyl substituent derived from 4-fluorophenylcarbamoyl.

Propriétés

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S2/c20-13-4-6-14(7-5-13)23-18(26)12-28-19-24-16(11-27-19)9-17(25)22-10-15-3-1-2-8-21-15/h1-8,11H,9-10,12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKJXHHZJOISCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-2-yl)methyl]acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-2-yl)methyl]acetamide
  • Molecular Formula : C14H14F N3O2S
  • Molecular Weight : 303.39 g/mol

Biological Activity Overview

Research has indicated that thiazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiazole compounds have shown effectiveness against various bacterial strains. The presence of the thiazole ring enhances their interaction with microbial enzymes.
  • Anticancer Properties : Some thiazole derivatives have demonstrated cytotoxic effects on cancer cell lines. The structure activity relationship (SAR) suggests that modifications at specific positions can enhance potency.
  • Antiviral Activity : Thiazoles have been studied for their ability to inhibit viral replication, particularly in the context of HIV and other retroviruses.

The biological activity of 2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-2-yl)methyl]acetamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in the metabolic pathways of pathogens.
  • Receptor Interaction : It may interact with specific receptors in human cells, modulating signaling pathways that lead to therapeutic effects.

Antimicrobial Activity

A study conducted by Liaras et al. (2014) evaluated a series of thiazole derivatives for their antibacterial properties. The findings indicated that compounds with a similar structural framework to 2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-2-yl)methyl]acetamide exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) below 31.25 µg/mL .

Anticancer Activity

In a comparative analysis of various thiazole derivatives, one compound demonstrated an IC50 value of 1.61 µg/mL against the A431 cell line, indicating potent anticancer activity. The SAR indicated that substituents on the phenyl ring significantly affected cytotoxicity .

Antiviral Activity

Research published in MDPI highlighted the effectiveness of certain N-Heterocycles, including thiazoles, against viral infections. The study found that modifications at specific positions enhanced reverse transcriptase inhibitory activity by up to 2.5-fold compared to standard treatments .

Data Table: Summary of Biological Activities

Activity Type Effectiveness Reference
AntimicrobialMIC < 31.25 µg/mLLiaras et al., 2014
AnticancerIC50 = 1.61 µg/mLMDPI Study
AntiviralEnhanced RT inhibitionMDPI Study

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds structurally related to 2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-2-yl)methyl]acetamide have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer potential. In vitro studies indicate that similar compounds exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The anticancer mechanism may involve apoptosis induction or cell cycle arrest through the modulation of key signaling pathways.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. Results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents.
  • Anticancer Screening : In another study, a series of thiazole-based compounds were tested against MCF7 breast cancer cells using the Sulforhodamine B assay. Compounds showed varying degrees of cytotoxicity, with some derivatives achieving IC50 values in the low micromolar range, indicating strong anticancer activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

a. Thiazole vs. Triazole Derivatives

  • 2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (): Replaces the thiazole with a 1,2,4-triazole ring. The ethyl group at position 4 enhances steric bulk, which may reduce membrane permeability compared to the thiazole analog .
  • 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ():
    Substitutes the pyridinyl group with thiophene, introducing a sulfur-containing aromatic system. Thiophene’s electron-rich nature could modulate π-π stacking interactions in hydrophobic binding pockets .

b. Thiazole vs. Pyrimidine Derivatives

  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide (): Utilizes a pyrimidine ring instead of thiazole. The pyrimidine’s rigid, planar structure and dual nitrogen atoms favor interactions with nucleic acids or ATP-binding pockets.

c. Thiazole vs. Imidazothiazole Derivatives

  • 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide (): Incorporates a fused dihydroimidazothiazole system. The fused rings enhance conformational rigidity, which may improve binding affinity but reduce synthetic accessibility.
Substituent Modifications

a. Fluorophenyl vs. Chlorophenyl or Thienyl Groups

  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide ():
    Replaces fluorophenyl with a methylsulfanylphenyl group. The sulfur atom in the substituent may confer antioxidant properties or influence cytochrome P450 metabolism .
  • The 3,4-difluoro substitution pattern could enhance selectivity for targets sensitive to steric and electronic effects .

b. Pyridinylmethyl vs. Alkyl or Arylacetamide Linkers

  • N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide (): Employs a bulky tert-butylphenyl group and indole core. The indole’s aromaticity and hydrogen-bonding capacity may target serotonin receptors or kinases .

Q & A

Q. What are the common synthetic routes for preparing thiazole-containing acetamide derivatives like this compound?

A multi-step approach is typically employed:

  • Step 1 : Synthesis of the thiazole core via Hantzsch thiazole synthesis, involving cyclization of α-halo ketones with thioureas or thioamides.
  • Step 2 : Functionalization of the thiazole ring with sulfanyl groups using nucleophilic substitution (e.g., reaction with mercaptoacetic acid derivatives).
  • Step 3 : Coupling of the fluorophenylcarbamoyl moiety via amide bond formation, often using carbodiimide-based coupling agents (e.g., EDC/HOBt).
  • Step 4 : Final N-alkylation of the pyridinylmethyl group using reductive amination or SN2 reactions. Purity is confirmed by HPLC, and intermediates are characterized via 1H^1H-/13C^{13}C-NMR and HRMS .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Data Collection : Use a Bruker APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL (for small-molecule refinement) or SHELXS (for structure solution) due to their robustness in handling twinned or high-resolution data. Symmetry operations and hydrogen bonding networks are analyzed using Olex2 or Mercury .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H-NMR (for proton environments of thiazole, pyridine, and fluorophenyl groups) and 19F^{19}F-NMR (to confirm fluorophenyl substitution).
  • Mass Spectrometry : HRMS (ESI-TOF) for molecular ion validation.
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~1250 cm1^{-1} (C-F stretch) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like bacterial enzymes (e.g., Mycobacterium tuberculosis PyrG or PanK).
  • QSAR Modeling : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with inhibitory activity using descriptors like LogP and polar surface area .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

  • Dose-Response Analysis : Perform IC50_{50} assays under standardized conditions (e.g., ATPase inhibition assays for enzyme targets).
  • Off-Target Profiling : Use kinome-wide screening to identify unintended interactions.
  • Structural Overlays : Compare crystal structures with analogs to identify critical binding motifs (e.g., sulfanyl-thiazole vs. oxadiazole cores) .

Q. How is the stability of this compound assessed under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2 _2O2_2) conditions at 37°C.
  • LC-MS Monitoring : Track degradation products (e.g., hydrolysis of the acetamide group) over 24–72 hours .

Q. What experimental designs validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Measure thermal stabilization of target proteins in lysates treated with the compound.
  • Knockdown/Rescue Experiments : Use siRNA to silence the target gene and assess compound efficacy restoration via overexpression .

Methodological Challenges

Q. How are regioselectivity issues addressed during thiazole functionalization?

  • Protecting Groups : Temporarily block reactive sites (e.g., pyridinyl nitrogen) with Boc or Fmoc groups.
  • Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side-product formation under controlled heating .

Q. What crystallographic parameters indicate high-quality diffraction data?

  • R-Factors : R1_1 < 0.05 and wR2_2 < 0.15 for datasets with I > 2σ(I).
  • Unit Cell Dimensions : Monoclinic systems (e.g., space group P21/c) with Z = 8 and β angles ~108.7° are typical for similar acetamides .

Q. How is metabolic stability evaluated in preclinical studies?

  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor; measure parent compound depletion via LC-MS/MS.
  • CYP450 Inhibition Assays : Screen for interactions with CYP3A4/2D6 isoforms using fluorescent probes .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.